molecular formula C16H31N3O3 B7928530 [2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7928530
M. Wt: 313.44 g/mol
InChI Key: JPXOSCKLCVIHBC-HIFPTAJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its unique structure, which includes an amino-propionylamino group, a cyclohexyl ring, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the amino-propionylamino intermediate: This step involves the reaction of a suitable amino acid derivative with a protecting group to form the amino-propionylamino intermediate.

    Cyclohexyl ring introduction: The intermediate is then reacted with a cyclohexyl-containing reagent under specific conditions to introduce the cyclohexyl ring.

    Carbamic acid tert-butyl ester formation: Finally, the compound is treated with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

[2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the tert-butyl ester.

Scientific Research Applications

Chemistry

In chemistry, [2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. The cyclohexyl ring and tert-butyl ester group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [2-((S)-2-Amino-propionylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
  • [2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid ethyl ester
  • [2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid methyl ester

Uniqueness

Compared to similar compounds, [2-((S)-2-Amino-propionylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups. The presence of the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and binding properties. Additionally, the cyclohexyl ring enhances the compound’s hydrophobicity, affecting its solubility and interaction with biological targets.

Properties

IUPAC Name

tert-butyl N-[2-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3/c1-6-19(15(21)22-16(3,4)5)13-10-8-7-9-12(13)18-14(20)11(2)17/h11-13H,6-10,17H2,1-5H3,(H,18,20)/t11-,12?,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXOSCKLCVIHBC-HIFPTAJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1NC(=O)C(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCCCC1NC(=O)[C@H](C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.